

PXL770's Regulation of Lipid Metabolism: A Technical Guide

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Compound of Interest

Compound Name: PXL770

Cat. No.: B10858185

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Abstract

PXL770 is a first-in-class, orally available, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Dysregulation of AMPK is implicated in the pathogenesis of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the mechanism of action of **PXL770** with a specific focus on its role in the regulation of lipid metabolism. We will detail the preclinical and clinical evidence supporting **PXL770**'s therapeutic potential, present quantitative data in a structured format, describe the experimental protocols utilized in key studies, and provide visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Central Role of AMPK in Lipid Metabolism

AMPK is a heterotrimeric serine/threonine kinase that functions as a cellular energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. In the context of lipid metabolism, AMPK activation plays a critical role in:

- **Inhibition of De Novo Lipogenesis (DNL):** AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.
- **Stimulation of Fatty Acid Oxidation:** By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation.
- **Regulation of Adipose Tissue Lipolysis:** AMPK can influence the breakdown of triglycerides in adipose tissue, thereby controlling the flux of free fatty acids to the liver.
- **Inhibition of Cholesterol Synthesis:** AMPK can phosphorylate and inactivate HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Given its multifaceted role in controlling lipid homeostasis, AMPK has emerged as a promising therapeutic target for metabolic diseases characterized by ectopic lipid accumulation, such as NAFLD and NASH.

PXL770: A Direct AMPK Activator

PXL770 is a novel small molecule that directly activates AMPK. Its mechanism of action involves binding to the allosteric drug and metabolism (ADaM) site on the AMPK gamma subunit, leading to a conformational change that promotes enzyme activation. This direct activation is independent of cellular AMP levels, offering a distinct advantage over indirect AMPK activators like metformin.

Preclinical Evidence of PXL770's Effect on Lipid Metabolism

In Vitro Studies in Hepatocytes

Initial in vitro studies demonstrated that **PXL770** directly activates AMPK in hepatocytes, leading to the phosphorylation and inactivation of ACC, a key enzyme in de novo lipogenesis. While specific data on ACC phosphorylation in hepatocytes from publicly available sources is limited, the consistent downstream effect of reduced DNL strongly supports this mechanism.

In Vivo Studies in a Diet-Induced Obese (DIO) NASH Mouse Model

PXL770 has been evaluated in a preclinical model of diet-induced obese (DIO) NASH in mice, which recapitulates key features of the human disease.

- Animal Model: Male C57BL/6J mice.
- Diet: High-fat, high-fructose diet for 34-41 weeks to induce NASH.
- Treatment: Following confirmation of NASH via biopsy, mice were treated with **PXL770** (35 mg/kg or 75 mg/kg, administered orally twice daily) or vehicle for 8 weeks.
- Assessments:
 - Histology: Liver sections were stained with hematoxylin and eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red to evaluate fibrosis.
 - Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol were measured. Liver triglycerides were also quantified.
 - Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis was determined by qRT-PCR.
 - Protein Analysis: Hepatic levels of phosphorylated AMPK (p-AMPK) and total AMPK were measured by Western blot to confirm target engagement.

Parameter	Vehicle	PXL770 (75 mg/kg)	% Change vs. Vehicle	p-value
Liver Histology				
NAFLD Activity Score (NAS)	5.6 ± 0.3	3.1 ± 0.4	-45%	<0.001
Steatosis Score	2.8 ± 0.1	1.5 ± 0.2	-46%	<0.001
Lobular Inflammation Score	1.9 ± 0.2	1.1 ± 0.2	-42%	<0.01
Hepatocyte Ballooning Score	0.9 ± 0.2	0.5 ± 0.2	-44%	<0.05
Fibrosis Stage	1.8 ± 0.2	1.1 ± 0.2	-39%	<0.05
Liver Parameters				
Liver Weight (g)	2.4 ± 0.1	1.8 ± 0.1	-25%	<0.001
Liver Triglycerides (mg/g)	123 ± 11	68 ± 9	-45%	<0.001
Plasma Parameters				
ALT (U/L)	135 ± 18	75 ± 10	-44%	<0.01
AST (U/L)	102 ± 11	63 ± 7	-38%	<0.01

Data are presented as mean ± SEM.

Clinical Evidence of PXL770's Effect on Lipid Metabolism

Phase 1b Study in Patients with NAFLD

A Phase 1b, randomized, double-blind, placebo-controlled study was conducted to evaluate the pharmacokinetics, pharmacodynamics, and safety of **PXL770** in overweight or obese subjects with NAFLD.

- Study Population: 16 overweight/obese subjects with NAFLD and insulin resistance.
- Treatment: **PXL770** (500 mg once daily) or placebo for 4 weeks.
- Primary Endpoints: Safety and pharmacokinetics.
- Pharmacodynamic Endpoints:
 - Hepatic De Novo Lipogenesis (DNL): Measured using the deuterium oxide (D₂O) tracer method.
 - Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism and insulin sensitivity.
 - Lipid Profile: Plasma triglycerides and other lipid species.

Parameter	Placebo (n=4)	PXL770 (n=12)
De Novo Lipogenesis (DNL)		
Change from Baseline in DNL AUC (%)	+5.5	-15.7
Glucose Metabolism		
Change from Baseline in Glucose AUC during OGTT (mg.h/dL)	+10	-25
Lipid Profile		
Change from Baseline in Fasting Triglycerides (mg/dL)	+15	-20

Phase 2a STAMP-NAFLD Study

The STAMP-NAFLD trial was a 12-week, randomized, double-blind, placebo-controlled, parallel-group Phase 2a study designed to assess the efficacy and safety of **PXL770** in patients with NAFLD.[3]

- Study Population: 120 patients with NAFLD and a liver fat content of $\geq 10\%$ as measured by MRI-proton density fat fraction (MRI-PDFF).[3]
- Treatment Arms:[3]
 - Placebo (n=31)
 - **PXL770** 250 mg once daily (n=30)
 - **PXL770** 250 mg twice daily (n=30)
 - **PXL770** 500 mg once daily (n=29)
- Primary Endpoint: Relative change in liver fat content from baseline at week 12, assessed by MRI-PDFF.[3]
- Secondary Endpoints: Proportion of patients with $\geq 30\%$ reduction in liver fat, changes in liver enzymes (ALT, AST), and glycemic parameters.[3]

Table 1: Baseline Demographics and Disease Characteristics

Characteristic	Placebo (n=31)	PXL770 250 mg QD (n=30)	PXL770 250 mg BID (n=30)	PXL770 500 mg QD (n=29)
Age (years), mean (SD)	52.1 (11.5)	53.0 (10.9)	51.7 (12.3)	54.2 (10.8)
Male, n (%)	16 (52)	15 (50)	14 (47)	13 (45)
BMI (kg/m ²), mean (SD)	34.5 (5.6)	35.1 (6.1)	34.8 (5.9)	34.9 (5.7)
Liver Fat Content (%), mean (SD)	19.8 (6.5)	20.1 (6.8)	19.5 (6.3)	20.4 (7.1)
ALT (U/L), mean (SD)	55.4 (28.1)	58.2 (30.5)	56.9 (29.8)	59.1 (31.2)
Type 2 Diabetes, n (%)	13 (42)	14 (47)	13 (43)	14 (48)

Table 2: Efficacy Endpoints at Week 12

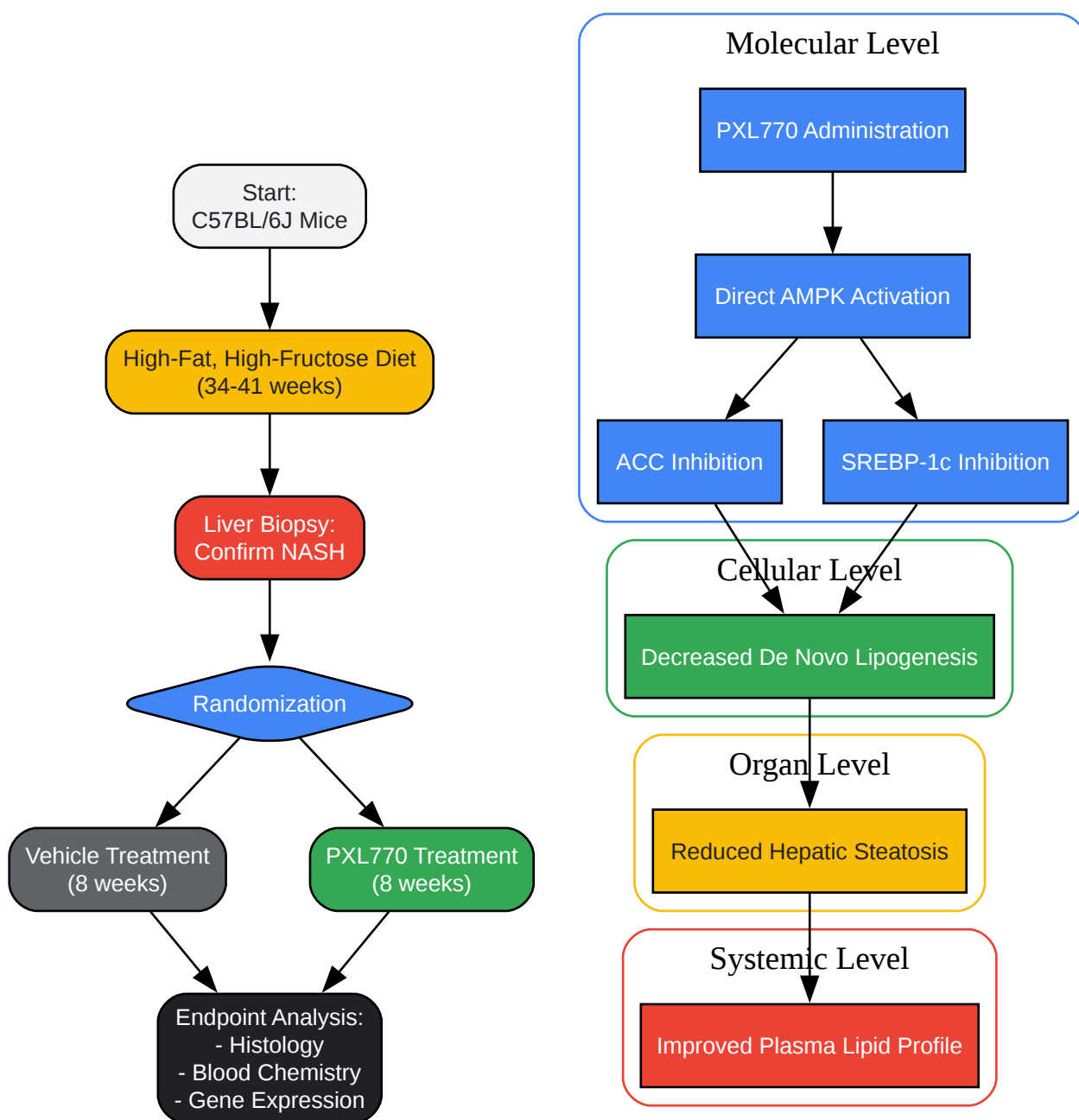
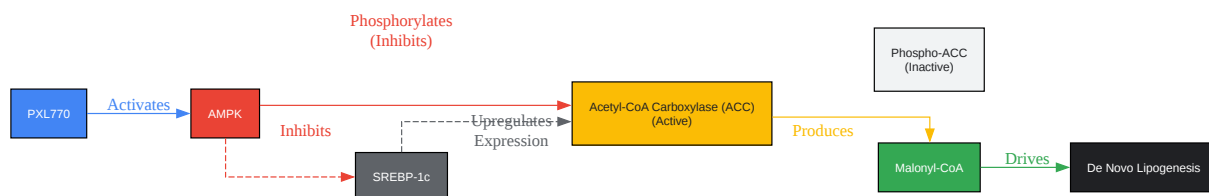
Endpoint	Placebo	PXL770 250 mg QD	PXL770 250 mg BID	PXL770 500 mg QD
Liver Fat Content				
Relative Change from Baseline, % (SE)	-0.7 (3.4)	-2.3 (3.5)	-13.9 (3.5)	-18.0 (3.6)**
Proportion of Responders (≥30% reduction), %	10	13	27	31
Liver Enzymes				
Change from Baseline in ALT (U/L), (SE)	-2.1 (4.1)	-8.5 (4.2)	-12.1 (4.2)	-15.3 (4.3)**
Glycemic Parameters (in patients with T2D)				
Change from Baseline in HbA1c (%), (SE)	+0.1 (0.1)	-0.2 (0.1)	-0.4 (0.1)	-0.5 (0.1)**

*p<0.05 vs. placebo; **p<0.01 vs. placebo

Signaling Pathways and Experimental Workflows

PXL770 Signaling Pathway in Hepatocytes

The following diagram illustrates the proposed mechanism of action of **PXL770** in hepatocytes, leading to the inhibition of de novo lipogenesis.



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